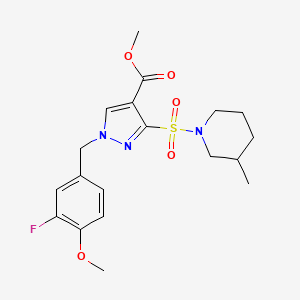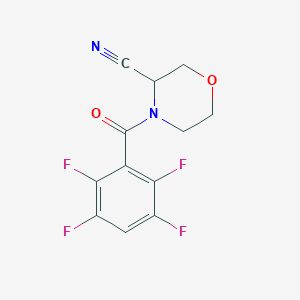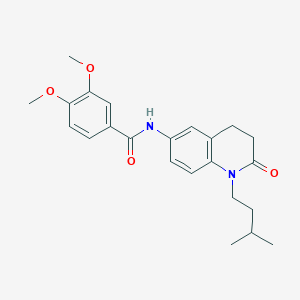![molecular formula C19H16FN3O3S B2581782 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 690647-62-2](/img/structure/B2581782.png)
3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide, also known as compound 1, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide 1 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurological disorder research, this compound 1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide 1 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer research, this compound 1 has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In inflammation research, this compound 1 has been shown to inhibit the activity of the enzyme IKK-beta, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, this compound 1 has been shown to activate the enzyme AMPK, which is involved in energy metabolism and neuroprotection.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to inflamed tissues. In neurological disorder research, this compound 1 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for use in lab experiments, including its high purity, stability, and solubility in common solvents. However, 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide 1 also has some limitations, including its relatively low potency and selectivity for some targets, as well as its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide 1. One potential direction is to optimize the synthesis process to improve the yield and purity of the this compound. Another potential direction is to explore the use of this compound 1 in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide 1 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzenesulfonyl chloride with pyridine-2-methanol to obtain the intermediate product, which is then reacted with 3-aminobenzamide to yield this compound 1. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically above 95%.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-17-9-1-2-10-18(17)27(25,26)23-15-8-5-6-14(12-15)19(24)22-13-16-7-3-4-11-21-16/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMMUCRGCLRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

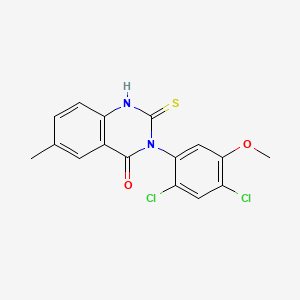
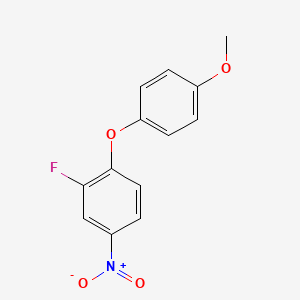
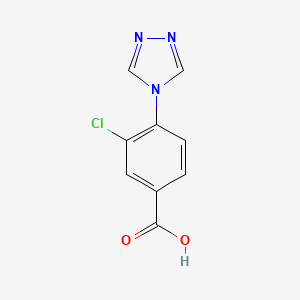
![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)
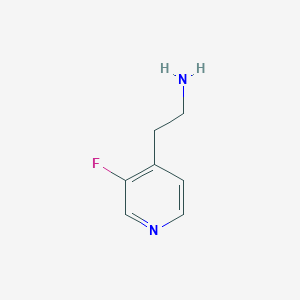
![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)
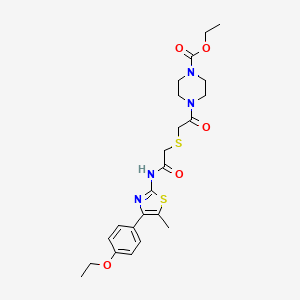
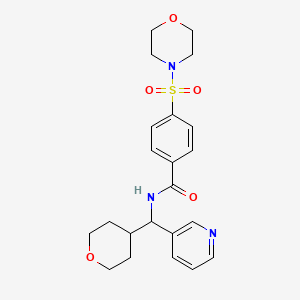
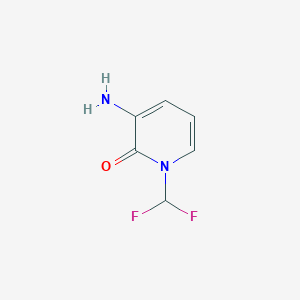
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
